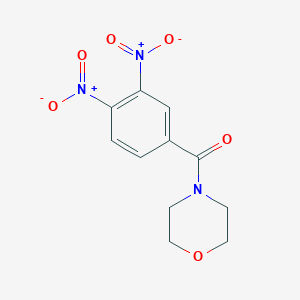
(3,4-Dinitrophenyl)(morpholino)methanone
概要
説明
(3,4-Dinitrophenyl)(morpholino)methanone is an organic compound characterized by the presence of a dinitrophenyl group and a morpholino group attached to a methanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dinitrophenyl)(morpholino)methanone typically involves the reaction of 3,4-dinitrobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a controlled temperature to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher efficiency and yield, with considerations for cost-effectiveness and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the morpholino group, leading to the formation of N-oxide derivatives.
Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: N-oxide derivatives of the morpholino group.
Reduction: Amino derivatives of the dinitrophenyl moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3,4-Dinitrophenyl)(morpholino)methanone has several applications in scientific research:
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions, particularly those involving nitroaromatic compounds.
Medicine: Research into potential pharmaceutical applications, including the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (3,4-Dinitrophenyl)(morpholino)methanone involves its interaction with molecular targets such as enzymes and receptors. The dinitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The morpholino group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
(2,4-Dinitrophenyl)(morpholino)methanone: Similar structure but with nitro groups at different positions on the phenyl ring.
(3,4-Dinitrophenyl)(piperidino)methanone: Similar structure but with a piperidino group instead of a morpholino group.
Comparison:
(3,4-Dinitrophenyl)(morpholino)methanone: is unique due to the specific positioning of the nitro groups and the presence of the morpholino group, which can influence its chemical reactivity and biological interactions differently compared to its analogs.
(2,4-Dinitrophenyl)(morpholino)methanone: may exhibit different reactivity due to the different positions of the nitro groups, affecting its electron distribution and steric hindrance.
(3,4-Dinitrophenyl)(piperidino)methanone: may have different binding properties and biological activities due to the presence of the piperidino group, which has different steric and electronic properties compared to the morpholino group.
特性
IUPAC Name |
(3,4-dinitrophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6/c15-11(12-3-5-20-6-4-12)8-1-2-9(13(16)17)10(7-8)14(18)19/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZLWWJIFPMIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516135 | |
| Record name | (3,4-Dinitrophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65003-28-3 | |
| Record name | (3,4-Dinitrophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
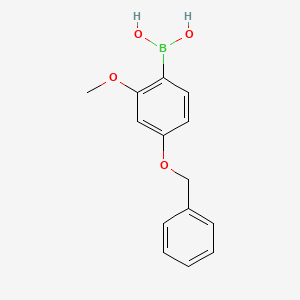
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B1282086.png)
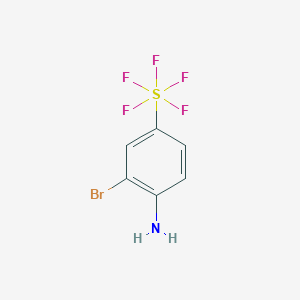
![1,3-Bis[(di-tert-butylphosphino)oxy]benzene](/img/structure/B1282091.png)
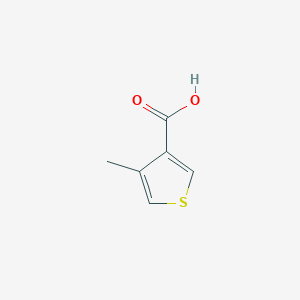
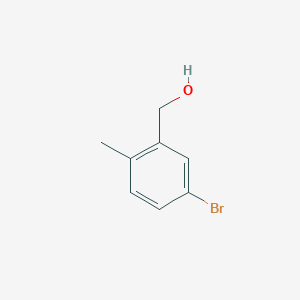
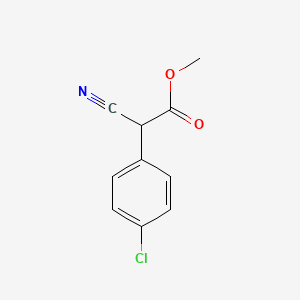
![2-[(Propylamino)methyl]phenol](/img/structure/B1282098.png)
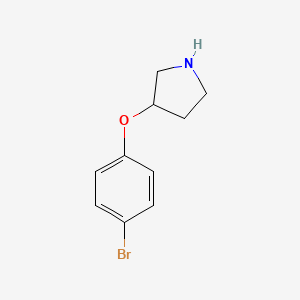

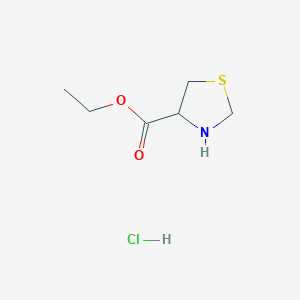
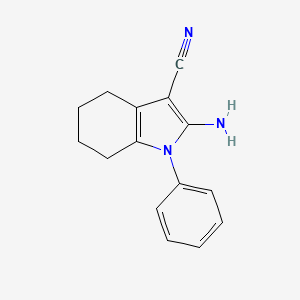
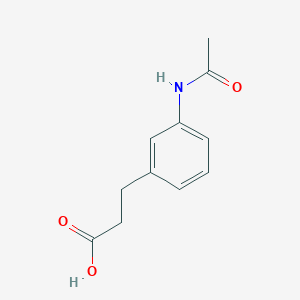
![Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1282121.png)
